molecular formula C10H11NO2 B13028322 4-(2-Methoxyphenyl)-2-azetidinone

4-(2-Methoxyphenyl)-2-azetidinone

Cat. No.: B13028322
M. Wt: 177.20 g/mol
InChI Key: OPCBACSCOBGIRF-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2-azetidinone is a chemical compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a methoxyphenyl group attached to the azetidinone ring. Azetidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2-azetidinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzylamine with a suitable acylating agent to form the corresponding amide, which is then cyclized to form the azetidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2-azetidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce azetidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating bacterial infections.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2-azetidinone involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt the integrity of bacterial cell walls, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)-2-azetidinone: Similar structure but with different substitution patterns.

    4-(2-Methoxyphenyl)-1-azetidinone: Variation in the position of the methoxy group.

    4-(2-Methoxyphenyl)-3-azetidinone: Another positional isomer with distinct properties.

Uniqueness

4-(2-Methoxyphenyl)-2-azetidinone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 2-position of the phenyl ring can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-(2-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C10H11NO2/c1-13-9-5-3-2-4-7(9)8-6-10(12)11-8/h2-5,8H,6H2,1H3,(H,11,12)

InChI Key

OPCBACSCOBGIRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)N2

Origin of Product

United States

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